molecular formula C17H16FNO3S B2411004 (E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one CAS No. 1025206-79-4

(E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one

Cat. No. B2411004
CAS RN: 1025206-79-4
M. Wt: 333.38
InChI Key: VUQIQQLUWGNDLN-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one, also known as Fasudil, is a drug that has been extensively studied for its potential therapeutic applications in various diseases. Fasudil is a potent inhibitor of Rho-kinase, an enzyme that plays a crucial role in the regulation of smooth muscle contraction and cell motility.

Scientific Research Applications

Molecular Structure and Interactions

  • Molecular Conformation and Packing : The compound exhibits specific molecular conformations and packing behaviors. The planar phenyl groups are twisted relative to the prop-2-en-1-one group, showing the molecule's structural characteristics. The crystal packing is notably stabilized by intermolecular hydrogen bonding, which is crucial for the molecule's stability and interactions (Butcher et al., 2007).
  • Molecular Modification and Activity : The compound's structural modifications, such as the introduction of certain substituents, lead to changes in its activity, particularly in terms of antiandrogen activity. This highlights the molecule's potential applications in treating androgen-responsive conditions (Tucker et al., 1988).

Synthesis and Chemical Reactions

  • One-Pot Synthesis and Isomerization : The compound can be synthesized via a one-pot method involving methallylsilanes and SO2. It's notable that SO2 can induce isomerization from (Z) to (E) at low temperatures, showcasing a method to manipulate the molecular structure without significant degradation (Dubbaka & Vogel, 2005).
  • Stereoselective Oxirane Formation : The reaction of diazomethane with the compound leads to stereoselective formation of oxirane, indicating its potential in creating specific stereoisomers for targeted applications. This process also hints at the compound's versatile reactivity and utility in synthetic chemistry (Bravo et al., 1994).
  • High-Pressure Cycloaddition Reactions : The compound undergoes regioselective cycloaddition reactions under high pressure, highlighting its potential in synthetic pathways, especially in forming cyclic structures with varied substituents (Aben et al., 2003).

Functionalization and Applications

  • Polymer Electrolyte Functionalization : The compound can be functionalized into guanidinium-functionalized polymer electrolytes, indicating its utility in creating specific materials, possibly for applications in energy storage or other electrochemical devices (Kim et al., 2011).
  • Molecular Docking and Antimicrobial Activity : The compound and its derivatives have been studied for antimicrobial activity and molecular docking, suggesting its potential in drug development and understanding biological interactions at the molecular level (Janakiramudu et al., 2017).

Material Properties and Characterization

  • Crystal Growth and Characterization : The compound has been subjected to crystal growth and characterization processes, providing insights into its material properties and potential applications in material science and engineering (Meenatchi et al., 2015).

properties

IUPAC Name

(E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c1-12-7-9-14(10-8-12)23(21,22)17(13(2)20)11-19-16-6-4-3-5-15(16)18/h3-11,19H,1-2H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQIQQLUWGNDLN-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC=C2F)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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